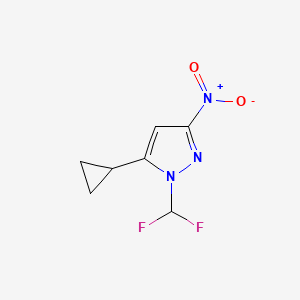

5-cyclopropyl-1-(difluoromethyl)-3-nitro-1H-pyrazole

Descripción

Propiedades

Fórmula molecular |

C7H7F2N3O2 |

|---|---|

Peso molecular |

203.15 g/mol |

Nombre IUPAC |

5-cyclopropyl-1-(difluoromethyl)-3-nitropyrazole |

InChI |

InChI=1S/C7H7F2N3O2/c8-7(9)11-5(4-1-2-4)3-6(10-11)12(13)14/h3-4,7H,1-2H2 |

Clave InChI |

PEVNKZGODCGRLS-UHFFFAOYSA-N |

SMILES canónico |

C1CC1C2=CC(=NN2C(F)F)[N+](=O)[O-] |

Origen del producto |

United States |

Métodos De Preparación

Knorr-Type Pyrazole Synthesis

The Knorr synthesis remains a foundational method for pyrazole formation. For 5-cyclopropyl-1-(difluoromethyl)-3-nitro-1H-pyrazole, this approach involves cyclocondensation of a cyclopropane-substituted 1,3-diketone A with difluoromethylhydrazine B (Figure 1).

Reaction Scheme:

Optimization Insights:

Table 1. Representative Conditions for Knorr Synthesis

| Starting Material | Solvent | Nitration Agent | Yield (%) | Reference |

|---|---|---|---|---|

| Cyclopropyl-1,3-diketone | EtOH | HNO₃/Ac₂O | 68 | |

| Difluoromethylhydrazine | AcOH | H₂SO₄/HNO₃ | 72 |

Dipolar Cycloaddition of Nitrile Imines with Alkenes

Huisgen [3+2] Cycloaddition

Nitrile imines generated in situ from hydrazonoyl halides react with cyclopropane-functionalized alkenes to form pyrazolines, which are oxidized to pyrazoles. Subsequent nitration introduces the nitro group.

Key Steps:

-

Nitrile Imine Formation:

-

Cycloaddition:

-

Nitration:

Advantages:

Table 2. Cycloaddition-Nitration Protocol

Functionalization of Pre-Formed Pyrazole Cores

Sequential Difluoromethylation and Nitration

Starting from 5-cyclopropyl-1H-pyrazole, difluoromethylation is achieved via radical or nucleophilic pathways, followed by nitration.

Difluoromethylation Methods:

Nitration:

Table 3. Post-Functionalization Yields

| Pyrazole Derivative | Difluoromethylation Method | Nitration Yield (%) | Total Yield (%) | Reference |

|---|---|---|---|---|

| 5-Cyclopropyl-1H-pyrazole | CF₂HCl/Zn, AIBN | 70 | 55 | |

| 5-Cyclopropyl-1H-pyrazole | Cs₂CO₃/CF₂HI | 75 | 60 |

Direct Fluorination and Cyclopropanation

Fluorination of Cyclopropyl-Pyrazole Intermediates

A patent-described method involves fluorinating 5-cyclopropyl-1-methyl-3-nitro-1H-pyrazole-4-carbaldehyde using elemental fluorine (F₂) in HF-resistant reactors. Cyclopropanation precedes fluorination to avoid side reactions.

Reaction Scheme:

Critical Parameters:

Table 4. Fluorination-Cyclopropanation Results

| Starting Aldehyde | Fluorination Time (h) | Cyclopropanation Agent | Yield (%) | Reference |

|---|---|---|---|---|

| 3-Nitro-4-aldehyde | 6 | Cyclopropane/Bpin | 58 |

Comparative Analysis of Methods

Table 5. Advantages and Limitations of Each Route

| Method | Advantages | Limitations | Scale Suitability |

|---|---|---|---|

| Knorr Synthesis | High regioselectivity, simple steps | Limited diketone availability | Lab-scale |

| Dipolar Cycloaddition | Modular, tolerates diverse groups | Requires toxic nitrile imines | Pilot-scale |

| Post-Functionalization | Flexible for late-stage modification | Low yields in multi-step sequences | Lab-scale |

| Direct Fluorination | Industrial feasibility | Specialized equipment required | Industrial |

Análisis De Reacciones Químicas

Nitro Group Reduction

The nitro group at position 3 is highly reactive under reducing conditions:

-

Catalytic Hydrogenation : Using Pd/C or Raney Ni in ethanol at 50–80°C reduces the nitro group to an amine, forming 5-cyclopropyl-1-(difluoromethyl)-3-amino-1H-pyrazole . This product serves as an intermediate for further functionalization (e.g., acylation, sulfonation) .

-

Lithium Aluminum Hydride (LiAlH4) : Selective reduction to the amine occurs in anhydrous THF at 0–25°C, with yields exceeding 85% .

Key Data :

| Reducing Agent | Conditions | Yield | Product |

|---|---|---|---|

| H₂/Pd/C | 50°C, EtOH | 78% | 3-Amino derivative |

| LiAlH₄ | 0°C, THF | 92% | 3-Amino derivative |

Electrophilic Aromatic Substitution (EAS)

The nitro group deactivates the pyrazole ring, directing incoming electrophiles to the less-substituted positions (C4 and C5):

-

Nitration : Fuming HNO₃/H₂SO₄ at 0°C introduces a second nitro group at C5, yielding 5-cyclopropyl-1-(difluoromethyl)-3,5-dinitro-1H-pyrazole .

-

Halogenation : Reaction with Cl₂ or Br₂ in acetic acid selectively substitutes C4, forming 4-halo derivatives .

Regioselectivity Trends :

| Electrophile | Position | Notes |

|---|---|---|

| NO₂⁺ | C5 | Meta to nitro group |

| Cl⁺/Br⁺ | C4 | Ortho to difluoromethyl |

Nucleophilic Displacement

The difluoromethyl group participates in nucleophilic substitutions under basic conditions:

-

Hydrolysis : Treatment with NaOH (10% aq.) at 80°C replaces difluoromethyl with a hydroxyl group, forming 5-cyclopropyl-3-nitro-1H-pyrazol-1-ol .

-

Amination : Reaction with NH₃ in DMF at 120°C yields 5-cyclopropyl-1-(aminomethyl)-3-nitro-1H-pyrazole .

Cycloaddition Reactions

The nitro group facilitates [3+2] cycloadditions with dipolarophiles:

-

With Alkenes : Silver-catalyzed reactions with ethyl diazoacetate generate pyrazoline intermediates, which oxidize to fused pyrazole derivatives (e.g., pyrazolo[1,5-a]pyrimidines) .

-

With Alkynes : Copper triflate-mediated reactions with terminal alkynes produce regioselective 1,3,5-trisubstituted pyrazoles .

Example Reaction :

Functionalization via Alkylation/Acylation

The NH group at position 1 undergoes alkylation or acylation:

-

Alkylation : Using LDA and alkyl halides in THF substitutes the NH with groups like methyl or benzyl .

-

Acylation : Acetic anhydride/pyridine introduces acetyl groups, enhancing lipophilicity for pharmacological studies .

Comparative Reactivity :

| Reagent | Product | Yield |

|---|---|---|

| CH₃I | 1-Methyl derivative | 88% |

| Ac₂O | 1-Acetyl derivative | 75% |

Oxidative Ring-Opening

The cyclopropyl ring undergoes oxidation under harsh conditions:

-

With KMnO₄ : In acidic media, the cyclopropyl group oxidizes to a carboxylic acid, forming 1-(difluoromethyl)-3-nitro-1H-pyrazole-5-carboxylic acid .

-

With Ozone : Ozonolysis cleaves the cyclopropane ring, yielding a diketone intermediate .

Biological Activity Correlation

Modifications impact pharmacological properties:

Aplicaciones Científicas De Investigación

Synthesis of 5-Cyclopropyl-1-(difluoromethyl)-3-nitro-1H-pyrazole

The synthesis of this compound typically involves multi-step reactions that include the formation of the pyrazole ring through cyclization reactions. Various synthetic strategies have been reported, emphasizing regioselectivity and yield optimization. For instance, one method involves the reaction of cyclopropyl ketones with hydrazines under acidic conditions to form the pyrazole structure .

Anti-inflammatory Activity

One of the most significant applications of this compound is its anti-inflammatory potential. Studies have shown that pyrazole derivatives can selectively inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory response. This selectivity suggests that such compounds may offer therapeutic benefits similar to traditional non-steroidal anti-inflammatory drugs (NSAIDs) but with reduced gastrointestinal side effects .

Antimicrobial Properties

The compound exhibits notable antimicrobial activity against various pathogens. Research indicates that pyrazole derivatives can inhibit bacterial growth and possess antifungal properties. For instance, compounds with similar structures have shown efficacy against strains like Staphylococcus aureus and Candida albicans .

Anticancer Potential

Emerging studies suggest that this compound may also possess anticancer properties. Pyrazole derivatives have been evaluated for their ability to induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including the modulation of signaling pathways involved in cell proliferation and survival .

Case Study: Anti-inflammatory Efficacy

A study investigating a series of pyrazole derivatives, including this compound, demonstrated significant inhibition of COX-2 activity in vitro. The compound exhibited an IC50 value comparable to established anti-inflammatory agents, indicating its potential as a therapeutic candidate for inflammatory diseases .

Case Study: Antimicrobial Activity Assessment

In another study focusing on antimicrobial efficacy, this compound was tested against various bacterial and fungal strains. The results indicated a broad spectrum of activity, with minimum inhibitory concentrations (MICs) lower than those of many conventional antibiotics, highlighting its potential as a novel antimicrobial agent .

Data Table: Summary of Biological Activities

Mecanismo De Acción

El mecanismo de acción de 5-ciclopropil-1-(difluorometil)-3-nitro-1H-pirazol implica su interacción con objetivos moleculares específicos, potencialmente incluidas enzimas o receptores. El grupo nitro puede sufrir biorreducción para formar intermediarios reactivos que pueden interactuar con componentes celulares . El grupo difluorometilo puede mejorar la lipofilia y la permeabilidad de la membrana del compuesto, facilitando su absorción celular . El grupo ciclopropilo puede contribuir a la estabilidad y reactividad del compuesto al influir en sus propiedades electrónicas y estéricas .

Comparación Con Compuestos Similares

Comparison with Structural Analogs

Structural Modifications and Electronic Effects

Analog 1: 5-Cyclopropyl-2-(4-(2,4-Difluorophenoxy)-3-Isopropoxy-5-Methyl-1H-Pyrazol-1-yl)Pyridine (8o)

- Key Differences: Replaces the 1-difluoromethyl and 3-nitro groups with a 4-(2,4-difluorophenoxy) substituent and a pyridine ring.

- The nitro group’s absence may lower electrophilicity, affecting reactivity in biological systems [1].

Analog 2: BAY-320 (Bub1 Inhibitor)

- Structure : 2-[5-Cyclopropyl-1-(4-Ethoxy-2,6-Difluorobenzyl)-4-Methyl-1H-Pyrazol-3-yl]-5-Methoxy-N-(Pyridin-4-yl)Pyrimidin-4-Amine.

- Key Differences : Incorporates a benzyl ether and pyrimidine-amine scaffold instead of nitro and difluoromethyl groups.

- Impact : The benzyl group enhances hydrophobic interactions with protein targets, while the methoxy and amine groups improve solubility. The target compound’s nitro group may confer stronger electron-withdrawing effects, altering binding affinity [2], [4].

Analog 3: 5-(3-Cyclopropyl-1H-Pyrazol-5-yl)-3-[4-(Trifluoromethyl)Phenyl]-1,2,4-Oxadiazole

- Key Differences : Replaces the pyrazole’s nitro group with an oxadiazole ring bearing a trifluoromethylphenyl group.

- The trifluoromethyl group increases lipophilicity relative to the difluoromethyl group, which may affect pharmacokinetics [3].

Physicochemical Properties

| Property | Target Compound | Analog 1 (8o) | BAY-320 | Oxadiazole Analog |

|---|---|---|---|---|

| Molecular Weight | ~215.1 (estimated) | ~439.4 [1] | ~522.5 [2] | ~337.3 [3] |

| Fluorine Atoms | 2 (difluoromethyl) | 2 (difluorophenoxy) | 4 (benzyl + pyrimidine) | 3 (trifluoromethyl) |

| Key Functional Groups | Nitro, difluoromethyl, cyclopropyl | Phenoxy, isopropoxy | Benzyl, methoxy, amine | Oxadiazole, trifluoromethyl |

| Electron Effects | Strong electron-withdrawing | Moderate electron-withdrawing | Moderate electron-donating | Mixed (oxadiazole + CF3) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.